4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperidine ring, a pyridine moiety, and a thiane dioxide group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling through an oxymethyl linkage
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane dioxide group to a thiane group.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine or pyridine rings.
Scientific Research Applications
4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
- **1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl
Uniqueness
4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to its combination of a piperidine ring, a pyridine moiety, and a thiane dioxide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-12-18(2-7-19-15)23-14-17-3-8-20(9-4-17)13-16-5-10-24(21,22)11-6-16/h2,7,12,16-17H,3-6,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQDJZNVUKHCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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